An In-depth Technical Guide to 3-Ethyl-2-Propylquinoline: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-Ethyl-2-Propylquinoline: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-ethyl-2-propylquinoline, a substituted quinoline derivative with significant potential in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the synthetic pathways, analytical characterization, and the pharmacological context of this important heterocyclic scaffold.
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] From the historical antimalarial efficacy of quinine to modern anticancer and antimicrobial drugs, the versatility of the quinoline nucleus is well-established.[1][3] Substituted quinolines, such as 3-ethyl-2-propylquinoline, offer nuanced pharmacological profiles, making them intriguing candidates for further investigation and development.[4] This guide will focus on the synthesis, structural elucidation, and potential applications of 3-ethyl-2-propylquinoline, providing a foundational resource for its exploration in a therapeutic context.
Physicochemical Properties of 3-Ethyl-2-Propylquinoline
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The following table summarizes the key computed and experimental properties of 3-ethyl-2-propylquinoline.
| Property | Value | Source |
| IUPAC Name | 3-ethyl-2-propylquinoline | [5] |
| Molecular Formula | C₁₄H₁₇N | [5][6] |
| Molecular Weight | 199.29 g/mol | [5][6] |
| CAS Number | 3290-24-2 | [5] |
| Canonical SMILES | CCCC1=NC2=CC=CC=C2C=C1CC | [5][7] |
| InChI Key | CXHUPHNAWXTJFS-UHFFFAOYSA-N | [5][6] |
Synthesis of 3-Ethyl-2-Propylquinoline: A Strategic Approach
The synthesis of polysubstituted quinolines can be achieved through several classic methodologies, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[8][9] The choice of synthetic route is critical and depends on the availability of starting materials, desired substitution pattern, and reaction efficiency. For 3-ethyl-2-propylquinoline, the Friedländer annulation presents a highly logical and efficient approach due to its straightforward condensation mechanism.[8][10]
The Friedländer Annulation: A Powerful Tool for Quinoline Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[8][10] This reaction can be catalyzed by either acids or bases and offers a direct route to functionalized quinolines.[10]
A plausible synthetic workflow for 3-ethyl-2-propylquinoline via the Friedländer annulation is depicted below:
Caption: Proposed synthetic workflow for 3-ethyl-2-propylquinoline via Friedländer annulation.
Experimental Protocol: Synthesis of 3-Ethyl-2-Propylquinoline
The following protocol provides a detailed, step-by-step methodology for the synthesis of 3-ethyl-2-propylquinoline based on the Friedländer annulation. This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion and product purity.
Materials:
-
2-Aminobenzophenone
-
3-Heptanone
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone (1.0 eq), 3-heptanone (1.2 eq), and toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-ethyl-2-propylquinoline.
Spectroscopic Characterization and Structural Elucidation
The unambiguous identification and structural confirmation of the synthesized 3-ethyl-2-propylquinoline are paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, as well as distinct multiplets for the ethyl and propyl substituents. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 14 carbon atoms in the molecule, with distinct chemical shifts for the aromatic, aliphatic, and quinoline ring carbons.[11]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of 3-ethyl-2-propylquinoline (C₁₄H₁₇N).[11]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the quinoline ring.
The expected characterization workflow is outlined in the diagram below:
Caption: A comprehensive workflow for the characterization of 3-ethyl-2-propylquinoline.
Therapeutic Potential and Future Directions
Quinoline derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][3] The specific substitution pattern of 3-ethyl-2-propylquinoline may confer unique biological activities. Further research is warranted to explore its potential as a therapeutic agent. Screening against various biological targets, including bacterial and cancer cell lines, would be a logical next step in elucidating its pharmacological profile.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of 3-ethyl-2-propylquinoline. By leveraging the robust Friedländer annulation, this compound can be synthesized efficiently. A rigorous analytical workflow ensures its structural integrity. The rich pharmacological history of the quinoline scaffold suggests that 3-ethyl-2-propylquinoline is a promising candidate for further investigation in drug discovery and development programs.
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